molecular formula C37H68N2O13 B601252 3'-(N,N-Didemethyl)-3'-N-formylazithromycin CAS No. 765927-71-7

3'-(N,N-Didemethyl)-3'-N-formylazithromycin

Cat. No. B601252
M. Wt: 748.96
InChI Key:
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Description

3-(N,N-Didemethyl)-3'-N-formylazithromycin is an antibiotic that belongs to the macrolide family of drugs. It is a semi-synthetic derivative of erythromycin and is used to treat a wide range of bacterial infections. It is generally well tolerated and has fewer side effects than other antibiotics. It has been used in the treatment of pneumonia, sinusitis, bronchitis, and skin infections.

Scientific Research Applications

  • Antimicrobial Activity and Cytotoxicity : A study on new anthracycline antibiotics, which include compounds similar to 3'-(N,N-Didemethyl)-3'-N-formylazithromycin, showed moderate antimicrobial activity against Gram-positive bacteria and cytotoxicity against certain tumor cells (Speitling et al., 1998).

  • Synthesis and Antimicrobial Activity of Derivatives : Research on the synthesis of demethyl derivatives of certain antibiotics indicates that specific structural changes can influence antimicrobial activity, especially against pseudomonas (Ikeda et al., 1980).

  • Purification and Derivative Synthesis : A study on 3’-N-demethylazithromycin, closely related to 3'-(N,N-Didemethyl)-3'-N-formylazithromycin, discusses purification methods and the synthesis of derivatives, suggesting potential for producing high-quality derivative products (Fu Yan-jie et al., 2013).

  • Photochemical Derivation and Bioactivity : Research into the photochemical derivation of N-demethyl derivatives from anthracyclines, a class of antibiotics, shows varying effects on cytotoxicity and bioactivity, highlighting the importance of chemical modifications in drug development (Johdo et al., 1992).

  • Puromycin and Antibiotic Application : A comprehensive review of puromycin, an antibiotic that inhibits protein synthesis, demonstrates the broad applications of such compounds in biological and clinical research (Aviner, 2020).

  • Antibiotic Degradation and Environmental Impact : A study on the degradation of macrolide antibiotics by ozone, including clarithromycin which shares a functional group with 3'-(N,N-Didemethyl)-3'-N-formylazithromycin, discusses the environmental impact and treatment methods for these antibiotics (Lange et al., 2006).

properties

IUPAC Name

N-[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H68N2O13/c1-13-26-37(10,46)30(42)23(6)39(11)17-19(2)15-35(8,45)32(52-34-28(41)25(38-18-40)14-20(3)48-34)21(4)29(22(5)33(44)50-26)51-27-16-36(9,47-12)31(43)24(7)49-27/h18-32,34,41-43,45-46H,13-17H2,1-12H3,(H,38,40)/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUFNIVRKKVCSI-HOQMJRDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC=O)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC=O)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H68N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40227395
Record name 3'-(N,N-Didemethyl)-3'-N-formylazithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

748.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-(N,N-Didemethyl)-3'-N-formylazithromycin

CAS RN

765927-71-7
Record name 3'-(N,N-Didemethyl)-3'-N-formylazithromycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0765927717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-(N,N-Didemethyl)-3'-N-formylazithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-(N,N-DIDEMETHYL)-3'-N-FORMYLAZITHROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0COS9HZPZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
4
Citations
A El-Gindy, KA Attia, MW Nassar… - Journal of AOAC …, 2011 - academic.oup.com
A validated stability-indicating HPLC method was developed for the analysis of azithromycin (AZ) and its related compounds in raw materials, capsule, and suspension using an Xterra …
Number of citations: 17 academic.oup.com
Y Chang, LX Wang, YP Li, CQ Hu - Journal of chromatographic …, 2016 - academic.oup.com
The European Pharmacopoeia, the US Pharmacopoeia, and the Pharmacopoeia of the People's Republic of China all prescribe a high-performance liquid chromatography-ultraviolet …
Number of citations: 13 academic.oup.com
AHH Bakheit, BMH Al-Hadiya, AA Abd-Elgalil - Profiles of drug substances …, 2014 - Elsevier
Azithromycin is an azalide, a subclass of macrolide antibiotics. It is derived from erythromycin, with a methyl-substituted nitrogen atom incorporated into the lactone ring, thus making the …
Number of citations: 113 www.sciencedirect.com
Y Jiang, X Jun-Ping, Y Jian-Hong, ZF Zhang… - Chinese journal of …, 2015 - Elsevier
In the present report, we review the technical guidelines and principles on impurity research and control for antibiotics established by various agencies, including the International …
Number of citations: 6 www.sciencedirect.com

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